molecular formula C12H17NO B1426879 [1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine CAS No. 1342559-22-1

[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine

Cat. No.: B1426879
CAS No.: 1342559-22-1
M. Wt: 191.27 g/mol
InChI Key: VBBNETIHJBVJRF-UHFFFAOYSA-N
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Description

[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine: is an organic compound with the molecular formula C12H17NO It is characterized by the presence of a cyclopropyl group, a phenoxy group, and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methylphenol with an appropriate alkylating agent to form 4-methylphenoxyalkane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for yield, purity, and cost-effectiveness. Common industrial methods include:

    Catalytic Hydrogenation: Using metal catalysts to facilitate the hydrogenation steps.

    High-Pressure Reactions: Employing high-pressure reactors to enhance reaction rates and yields.

    Purification Techniques: Utilizing distillation, crystallization, and chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    [1-Cyclopropyl-2-(4-chlorophenoxy)ethyl]amine: Similar structure with a chlorine substituent instead of a methyl group.

    [1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine: Similar structure with a methoxy substituent instead of a methyl group.

    [1-Cyclopropyl-2-(4-fluorophenoxy)ethyl]amine: Similar structure with a fluorine substituent instead of a methyl group.

Uniqueness

[1-Cyclopropyl-2-(4-methylphenoxy)ethyl]amine is unique due to its specific combination of a cyclopropyl group, a phenoxy group, and an ethylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-cyclopropyl-2-(4-methylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-2-6-11(7-3-9)14-8-12(13)10-4-5-10/h2-3,6-7,10,12H,4-5,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBNETIHJBVJRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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